molecular formula C6H4BrClO2 B6596791 4-bromo-5-chlorobenzene-1,2-diol CAS No. 369354-51-8

4-bromo-5-chlorobenzene-1,2-diol

Cat. No. B6596791
CAS RN: 369354-51-8
M. Wt: 223.45 g/mol
InChI Key: RNNZLGSNEGYSIR-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorobenzene-1,2-diol, also known as 4-bromo-5-chloro-2-hydroxybenzene, is an organic compound belonging to the class of aromatic heterocyclic compounds. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis. This compound has a molecular weight of 199.0 g/mol and a melting point of 154-156 °C.

Scientific Research Applications

4-Bromo-5-chlorobenzene-1,2-diol has a number of scientific applications. It is used as a reagent in the synthesis of heterocyclic compounds, such as benzimidazoles, benzothiazoles, and benzoxazoles. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it is used as an intermediate in the synthesis of polymers and as an antioxidant in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-bromo-5-chlorobenzene-1,2-diollorobenzene-1,2-diol is not fully understood. However, it is believed that the compound acts as an antioxidant in the body due to its ability to scavenge free radicals. It is also believed to act as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase.
Biochemical and Physiological Effects
4-Bromo-5-chlorobenzene-1,2-diol has a number of biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body. In addition, it has been shown to inhibit the enzyme cyclooxygenase, which may help to reduce the production of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

4-Bromo-5-chlorobenzene-1,2-diol has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful reagent in organic synthesis. However, it is not soluble in water, which can make it difficult to use in some experiments. In addition, it is a relatively expensive reagent, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research on 4-bromo-5-chlorobenzene-1,2-diollorobenzene-1,2-diol. One potential direction is to further investigate the biochemical and physiological effects of the compound, such as its antioxidant and anti-inflammatory activities. Another potential direction is to investigate the potential applications of the compound in the pharmaceutical industry, such as its use as an inhibitor of the enzyme cyclooxygenase. Finally, further research could be done to investigate the potential use of the compound in the synthesis of heterocyclic compounds, such as benzimidazoles, benzothiazoles, and benzoxazoles.

Synthesis Methods

4-Bromo-5-chlorobenzene-1,2-diol can be synthesized via two different methods. The first method is a direct synthesis using an aldehyde and a bromo or chloro compound. This method involves the reaction of an aldehyde with a bromo or chloro compound in the presence of a base to form an aldol condensation product. The second method is a two-step synthesis involving the reaction of an aldehyde with an amine to form an aldol condensation product, followed by the reaction of the aldol product with a bromo or chloro compound.

properties

IUPAC Name

4-bromo-5-chlorobenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNZLGSNEGYSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

369354-51-8
Record name 4-bromo-5-chlorobenzene-1,2-diol
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